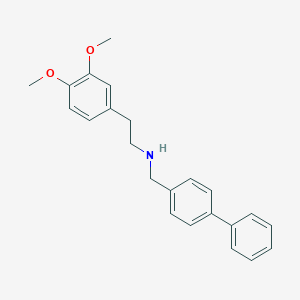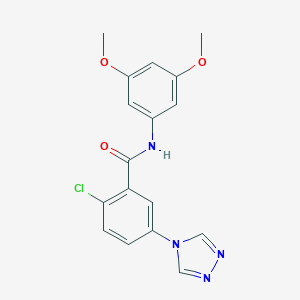![molecular formula C22H27N3O3 B315276 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B315276.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Introduction of Phenyl and Phenoxyacetamide Groups: The protected piperazine is then reacted with appropriate reagents to introduce the phenyl and phenoxyacetamide groups under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its neuroprotective effects against aluminium-induced neurotoxicity.
Mechanism of Action
The mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain . This action can help ameliorate symptoms of neurodegenerative diseases by enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Another piperazine derivative with neuroprotective properties.
22-(4-(2-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide: A compound with antibacterial activity.
Uniqueness
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide is unique due to its specific structural features and pharmacological profile. Its ability to inhibit acetylcholinesterase and provide neuroprotective effects distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H27N3O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H27N3O3/c1-17(2)22(27)25-14-12-24(13-15-25)20-11-7-6-10-19(20)23-21(26)16-28-18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,23,26) |
InChI Key |
DMLOAKORSAIVMV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N-{2-[(2-ethoxy-3-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B315194.png)

![N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}-2-methylpropanamide](/img/structure/B315198.png)
![N-{4-[(biphenyl-4-ylmethyl)amino]phenyl}propanamide](/img/structure/B315199.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315203.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315208.png)
![2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315209.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315211.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315213.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B315215.png)

